4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine
Overview
Description
4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine is an organic compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of a chloromethyl group, a fluorine atom, and a trifluoromethyl group attached to a pyridine ring. The incorporation of fluorine atoms into the pyridine ring imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a fluorinating agent such as Selectfluor® under controlled conditions . Another method includes the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine N-oxides and reduction to form dehalogenated products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid are used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.
Major Products Formed: The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and dehalogenated pyridines .
Scientific Research Applications
4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents.
Industry: The compound is used in the development of agrochemicals and functional materials
Mechanism of Action
The mechanism of action of 4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, affecting various pathways. For instance, it can inhibit enzymes or disrupt cellular processes by binding to active sites or altering membrane properties .
Comparison with Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
Uniqueness: 4-Chloromethyl-2-fluoro-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct reactivity and properties. The combination of a chloromethyl group with fluorine and trifluoromethyl groups on the pyridine ring enhances its chemical stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF4N/c8-2-4-1-6(9)13-3-5(4)7(10,11)12/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXJPYVSHCWQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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